Corycavine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Corycavine can be synthesized through the resolution of racemic this compound via its camphorsulfonate . The process involves fractional crystallization of the diastereomeric salts, followed by successive recrystallization to obtain optically active enantiomers . The reaction conditions typically involve heating with acetic anhydride at temperatures above 180°C .
Industrial Production Methods: Industrial production of this compound is primarily based on its extraction from natural sources, specifically from the plant Corydalis remota . The extraction process involves the use of solvents to isolate the alkaloid from the plant material, followed by purification steps to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Corycavine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Corycavine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound to study the properties and reactions of protopine-type alkaloids . In biology, this compound is investigated for its potential pharmacological activities, including its effects on the central nervous system . In medicine, it is explored for its potential therapeutic applications, such as its use in traditional Chinese medicine preparations for treating chronic bronchitis and high blood pressure . In industry, this compound is used in the development of new drugs and as a reference standard in pharmaceutical testing .
Mechanism of Action
The mechanism of action of corycavine involves its interaction with specific molecular targets and pathways in the body . This compound is known to bind to dopamine receptors, particularly the dopamine D1 receptor, which plays a crucial role in its pharmacological effects . The binding of this compound to these receptors can modulate neurotransmitter release and influence various physiological processes .
Comparison with Similar Compounds
Corycavine is similar to other protopine-type alkaloids, such as corycavamine and chelidonine . it is unique in its specific molecular structure and the distinct pharmacological activities it exhibits . Corycavamine, for example, is another alkaloid isolated from Corydalis cava and shares structural similarities with this compound . Chelidonine, on the other hand, is a protopine-type alkaloid with different pharmacological properties . The uniqueness of this compound lies in its specific interactions with molecular targets and its potential therapeutic applications .
Properties
IUPAC Name |
2,15-dimethyl-7,9,19,21-tetraoxa-15-azapentacyclo[15.7.0.04,12.06,10.018,22]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-12-14-3-4-17-21(27-11-24-17)16(14)9-22(2)6-5-13-7-18-19(26-10-25-18)8-15(13)20(12)23/h3-4,7-8,12H,5-6,9-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLWLEQYUFDNTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CN(CCC3=CC4=C(C=C3C1=O)OCO4)C)C5=C(C=C2)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
521-87-9 | |
Record name | Corycavine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CORYCAVINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123402 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | CORYCAVAMINE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM85L9FV7N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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